ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Overview of Pyrazole (B372694) Derivatives in Organic Synthesis and Chemical Biology
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique chemical properties that make them valuable building blocks in organic synthesis. researchgate.netnih.gov The pyrazole ring is found in numerous natural products and has been incorporated into a multitude of synthetic compounds with diverse applications. nih.gov In the realm of chemical biology, pyrazole derivatives are recognized for their ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.gov
The versatility of pyrazole chemistry allows for the synthesis of a vast library of derivatives with tailored properties. Common synthetic strategies include the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. tdcommons.org These methods offer a high degree of control over the substitution pattern on the pyrazole ring, enabling the fine-tuning of electronic and steric properties.
The broad utility of pyrazole derivatives is evident in their presence in various commercial products, including pharmaceuticals and agrochemicals. medchemexpress.com For instance, several FDA-approved drugs feature a pyrazole core, highlighting the significance of this scaffold in drug discovery. nih.gov
Table 1: Examples of Bioactive Pyrazole-Containing Compounds
| Compound | Biological Activity |
| Celecoxib | Anti-inflammatory |
| Rimonabant | Anti-obesity (withdrawn) |
| Sildenafil | Treatment of erectile dysfunction |
| Fipronil | Insecticide |
Significance of Functionalized Pyrazole Carboxylates
Within the broad class of pyrazole derivatives, those bearing a carboxylate functional group, known as pyrazole carboxylates, are of particular importance. The ester or carboxylic acid moiety serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. nih.gov These functional groups can participate in a variety of chemical transformations, including amide bond formation, reduction to alcohols, and conversion to other functional groups.
From a biological perspective, the carboxylate group can act as a key pharmacophoric feature, engaging in hydrogen bonding and electrostatic interactions with biological macromolecules such as enzymes and receptors. This has led to the development of numerous pyrazole carboxylate derivatives with potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov
Specific Research Context of Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate and its Analogs
This compound is a specific example of a functionalized pyrazole carboxylate that has garnered interest in synthetic and medicinal chemistry. Its structure features an ethyl carboxylate group at the 3-position, an acetyl group at the 5-position, and a methyl group on one of the nitrogen atoms. This particular arrangement of functional groups provides a platform for exploring structure-activity relationships and developing novel bioactive compounds.
Research into analogs of this compound has focused on understanding how modifications to the substituent groups impact their chemical reactivity and biological properties. For instance, studies have explored the synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylates to evaluate their potential as anti-inflammatory agents. nih.gov In one such study, a series of these compounds were synthesized and tested for their ability to reduce inflammation in a carrageenan-induced rat paw edema model. nih.gov
The synthesis of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates, which are structurally similar to the title compound, has also been reported. researchgate.net These compounds serve as precursors for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. researchgate.net The reactivity of the acetyl group in these pyrazole derivatives allows for further chemical transformations, expanding the chemical space accessible from this scaffold. researchgate.net
The exploration of this compound and its analogs is driven by the quest for new molecules with improved therapeutic potential. By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers aim to develop novel drug candidates for a variety of diseases.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-acetyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5-8(6(2)12)11(3)10-7/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAXRZJBSRJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235069 | |
| Record name | Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227409-98-4 | |
| Record name | Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227409-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity
Reactions Involving the Acetyl Moiety
The acetyl group at the C5 position of the pyrazole (B372694) ring is a key site for chemical modification. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for reactions at both positions.
The acetyl group readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form corresponding hydrazones. For instance, the reaction of analogous ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine (B124118) yields the corresponding phenylhydrazone derivatives. researchgate.net This type of reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the acetyl group, followed by dehydration.
The methyl group of the acetyl moiety can be halogenated, typically under acidic conditions. Bromination of similar pyrazole structures, such as ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates, has been shown to produce ethyl 1-aryl-4-(bromoacetyl)-5-methyl-1H-pyrazol-3-carboxylates. researchgate.net This transformation converts the acetyl group into a bromoacetyl group, which is a potent alkylating agent and a valuable intermediate for further synthetic modifications. researchgate.net
A significant transformation involving the acetyl group is its participation in cyclization reactions to form fused heterocyclic systems. When reacted with hydrazine or methylhydrazine, related ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates undergo an intramolecular condensation to form pyrazolo[3,4-d]pyridazin-7-one derivatives. researchgate.netresearchgate.net This reaction first involves the formation of a hydrazone at the acetyl group, followed by a cyclization step where the hydrazone nitrogen attacks the ester carbonyl, leading to the formation of the fused pyridazinone ring. researchgate.net These fused pyrazole systems are of interest in medicinal chemistry.
Reactions of the Ester Functionality
The ethyl carboxylate group at the C3 position is another reactive site, primarily susceptible to nucleophilic acyl substitution.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. researchgate.net This reaction is typically carried out under alkaline conditions, for example, using sodium hydroxide, followed by acidification. researchgate.nettdcommons.org The resulting 5-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block for further chemical transformations and is a key intermediate in the synthesis of pharmaceuticals. researchgate.net
While transesterification is a common reaction for esters, specific examples involving ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate are not detailed in the provided search results. This reaction would involve treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl group.
Reactivity of the Pyrazole Ring and Nitrogen Atom
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C4 position when it is unsubstituted. The nitrogen atoms also influence the ring's reactivity and can be sites for alkylation.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org This electrophilic substitution reaction involves a chloroiminium ion, known as the Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The reaction proceeds through the attack of the aromatic ring on the electrophilic Vilsmeier reagent, forming an iminium ion intermediate that is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.orgmasterorganicchemistry.com
In the context of pyrazole derivatives, the Vilsmeier-Haack reaction serves as a powerful tool for introducing a formyl group onto the pyrazole ring, typically at the C4 position. For instance, derivatives of the closely related ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates have been shown to undergo this transformation. When the corresponding phenylhydrazones of these pyrazoles are treated with the Vilsmeier-Haack reagent, they are converted into ethyl 1'-aryl-4-formyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-3'-carboxylates. researchgate.net Similarly, ethyl 2-(arylhydrazono)-propanoates react with the Vilsmeier-Haack reagent to produce ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates. researchgate.net This highlights the utility of the reaction in synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates for constructing more complex heterocyclic systems. rsc.orgarkat-usa.orgnih.gov
Table 1: Vilsmeier-Haack Formylation of Pyrazole Precursors
| Starting Material | Reagents | Product | Reference |
| Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylate | POCl₃/DMF | Ethyl 1'-aryl-4-formyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-3'-carboxylate | researchgate.net |
| Ethyl 2-(arylhydrazono)-propanoates | POCl₃/DMF | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | researchgate.net |
The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or the presence of a good leaving group. However, the substituents on the pyrazole ring provide sites for various nucleophilic reactions. For example, the ester group at the C3 position can be a target for nucleophiles. Research on various pyrazole carboxylic acid derivatives shows that they can be converted into corresponding esters, amides, or urea (B33335) derivatives through reactions of their acid chlorides with alcohols or N-nucleophiles. researchgate.net
Furthermore, the acetyl group at the C5 position is a key site for nucleophilic attack. Condensation reactions with hydrazine derivatives are common. For example, ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates react with phenylhydrazine to yield the corresponding phenylhydrazones. researchgate.net This reaction is a critical step that activates the molecule for subsequent cyclization and annulation reactions.
Annulation reactions involving the pyrazole core are a significant strategy for the synthesis of fused polyheterocyclic systems. The functional groups attached to the pyrazole ring, such as the acetyl and carboxylate moieties, serve as handles for building new rings.
A prominent example is the formation of pyrazolo[3,4-d]pyridazine derivatives. Starting from ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates, reaction with hydrazine or methylhydrazine leads to the closure of a pyridazine (B1198779) ring. researchgate.net This cyclization results in the formation of 2-aryl-3-methyl-4-[substituted]-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net Similarly, when the phenylhydrazone derivatives of these pyrazoles are subjected to conditions that might typically favor a Fischer indole (B1671886) synthesis, they instead undergo cyclization to form 2-aryl-3,4-dimethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net
Table 2: Annulation Reactions Leading to Pyrazolo[3,4-d]pyridazines
| Starting Pyrazole Derivative | Reactant | Product | Reference |
| Ethyl 1-aryl-4-(substituted acetyl)-5-methyl-1H-pyrazole-3-carboxylate | Hydrazine/Methylhydrazine | 2-aryl-3-methyl-4-[substituted]-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-7-ones | researchgate.net |
| Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylate | Heat (Fischer conditions) | 2-aryl-3,4-dimethyl-6-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones | researchgate.net |
Further functionalization of pyrazole derivatives can be achieved through alkylation and sulfurization reactions. These transformations often target the substituents on the pyrazole ring or the fused heterocyclic systems derived from it.
For instance, the acetyl group on ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates can be modified to facilitate alkylation. Bromination of the acetyl group yields ethyl 1-aryl-4-(bromoacetyl)-5-methyl-1H-pyrazole-3-carboxylates. researchgate.net This bromoacetyl derivative is a potent alkylating agent and can be used to alkylate nucleophiles like benzenethiol (B1682325) and heterocyclic thiones at the sulfur atom. researchgate.net The resulting S-alkylation products are themselves valuable intermediates for further cyclization reactions. researchgate.net
The pyrazolo[3,4-d]pyridazin-7-ones, formed from the annulation reactions mentioned previously, can also undergo sulfurization, demonstrating another pathway for introducing sulfur into the molecular framework. researchgate.net
Synthesis and Reactivity of Specific Derivatives
The synthesis of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates can be accomplished by the reaction of chloro(arylhydrazono)acetates with acetylacetone. researchgate.net These compounds are versatile building blocks for a variety of chemical transformations.
Their reactivity is well-demonstrated by the following sequence of reactions:
Hydrazone Formation : Reaction with phenylhydrazine at the C4-acetyl group yields the corresponding hydrazones. researchgate.net
Vilsmeier-Haack Reaction : The resulting hydrazones can be converted to formyl-bipyrazole derivatives under Vilsmeier-Haack conditions. researchgate.net
Cyclization/Annulation : Under thermal conditions intended for the Fischer indole synthesis, these hydrazones cyclize to form pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net
Halogenation and S-Alkylation : Bromination of the C4-acetyl group provides a bromoacetyl intermediate, which is then used to alkylate various sulfur nucleophiles. researchgate.net The products of this S-alkylation can then be cyclized with hydrazine to afford pyrazolo[3,4-d]pyridazin-7-ones bearing a sulfanylmethyl side chain. researchgate.net
Table 3: Summary of Transformations of Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates
| Reaction Type | Reagents | Intermediate/Product | Reference |
| Synthesis | Chloro(arylhydrazono)acetates, Acetylacetone | Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates | researchgate.net |
| Hydrazone Formation | Phenylhydrazine | Ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | researchgate.net |
| Bromination | Bromine | Ethyl 1-aryl-4-(bromoacetyl)-5-methyl-1H-pyrazole-3-carboxylates | researchgate.net |
| S-Alkylation (from bromoacetyl) | Benzenethiol / Heterocyclic thiones | S-alkylated pyrazole derivatives | researchgate.net |
| Cyclization (from S-alkylated) | Hydrazine / Methylhydrazine | 2-aryl-3-methyl-4-[hetaryl)sulfanylmethyl]-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-7-ones | researchgate.net |
Transformations of Ethyl 5-amino-1-(substituted)-1H-pyrazole-3-carboxylates
Ethyl 5-amino-1-(substituted)-1H-pyrazole-3-carboxylates are versatile building blocks in organic synthesis, primarily due to the nucleophilic character of the 5-amino group. mdpi.comarkat-usa.org This exocyclic amino group readily reacts with a variety of electrophilic reagents, leading to a diverse range of functionalized pyrazoles and fused heterocyclic systems. These transformations are pivotal for the synthesis of compounds with significant biological and medicinal applications. arkat-usa.orgnih.gov The primary modes of reactivity include diazotization, acylation, and cyclocondensation reactions with bi-electrophilic species. researchgate.netresearchgate.net
One of the key reactions is the formation of fused pyrazoloazines. beilstein-journals.org For instance, the condensation of 5-aminopyrazoles with various bielectrophilic compounds is a common strategy for constructing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgorganic-chemistry.org The regioselectivity of these cyclization reactions is often influenced by the reaction conditions and the nature of the substituents on both the pyrazole ring and the electrophile.
Diazotization and Coupling Reactions
The 5-amino group of pyrazole carboxylates can be diazotized to form a pyrazolediazonium salt. This intermediate is highly reactive and can subsequently undergo coupling reactions with active methylene (B1212753) compounds. This pathway is instrumental in the synthesis of fused heterocyclic systems like pyrazolo[5,1-c] organic-chemistry.orgresearchgate.netnih.govtriazines. researchgate.net For example, ethyl 3-amino-1H-pyrazole-4-carboxylate, a regioisomer of the title compound, undergoes diazotization and couples with activated methylene compounds, which then cyclize to form the corresponding pyrazolo-triazine derivatives. researchgate.net
Cyclocondensation Reactions
Cyclocondensation reactions represent the most extensively studied transformations of ethyl 5-amino-1-(substituted)-1H-pyrazole-3-carboxylates. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules to initiate ring formation.
Formation of Pyrazolo[1,5-a]pyrimidines:
These compounds are synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters proceeds with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines bearing an ester group at the 7-position. organic-chemistry.org Similarly, reactions with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in acetic acid and ethanol (B145695) also produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govbeilstein-journals.org
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Aminopyrazole | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Aminopyrazole | β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol, reflux | 7-Ester-substituted pyrazolo[1,5-a]pyrimidines | 68-95 | organic-chemistry.org |
| 5-Aminopyrazole | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Acetic acid, ethanol | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates | High | nih.govbeilstein-journals.org |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | α-Substituted cinnamonitriles | - | Pyrazolo[1,5-a]pyrimidine derivatives | 70-83 | researchgate.net |
Formation of Pyrazolo[3,4-b]pyridines:
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through several routes involving 5-aminopyrazoles. An acid-catalyzed reaction between an enaminone and a 5-aminopyrazole in acetic acid yields pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org The proposed mechanism involves the formation of a new enaminone intermediate, followed by condensation and cyclization. nih.govbeilstein-journals.org Another approach is the three-component reaction of a 5-aminopyrazole, an arylaldehyde, and a cyclic diketone like indandione, often facilitated by ultrasonic irradiation. nih.govbeilstein-journals.org
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Starting Aminopyrazole | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-1-phenylpyrazole | Enaminone | Acetic acid | Pyrazolo[3,4-b]pyridine derivative | - | nih.govbeilstein-journals.org |
| 5-Aminopyrazole | Arylaldehyde, Indandione | Ethanol, ultrasonic irradiation | Pyrazolo[3,4-b]pyridine derivative | 88-97 | nih.govbeilstein-journals.org |
| 5-Amino-3-methyl-1-phenylpyrazole | Ethyl 2-cyano-3-ethoxyacrylate | - | Substituted pyrazolo[3,4-b]pyridine | - | researchgate.net |
Acylation and Related Reactions
The 5-amino group can be readily acylated. For example, reaction with chloroacetyl chloride introduces a chloroacetylamino side chain, which can be a versatile intermediate for further transformations. researchgate.netmdpi.com 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts smoothly with chloroacetyl chloride to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com Similarly, reaction with benzenesulfonyl chloride leads to the corresponding sulfonamide derivative. researchgate.net
Table 3: Acylation and Sulfonylation of 5-Aminopyrazoles
| Starting Aminopyrazole | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole | Benzenesulfonyl chloride | - | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | researchgate.net |
| 5-Amino-3-methyl-1-phenylpyrazole | Chloroacetyl chloride | - | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | researchgate.net |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | Toluene, reflux | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | mdpi.com |
These transformations underscore the utility of ethyl 5-amino-1-(substituted)-1H-pyrazole-3-carboxylates as foundational scaffolds for constructing a wide array of complex heterocyclic molecules. The reactivity of the 5-amino group allows for diverse synthetic manipulations, leading to compounds of significant academic and industrial interest.
Role As a Versatile Synthetic Building Block
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, and ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate is a key precursor for introducing this core into bioactive molecules.
A primary application of pyrazole derivatives, such as ethyl 5-acetyl-1H-pyrazole-3-carboxylate, is in the synthesis of crucial intermediates for blockbuster drugs. The hydrolysis of the ethyl ester group in this compound leads to the formation of 5-acetyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is an essential starting material for the synthesis of Darolutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.
Table 1: Synthesis Pathway from Precursor to Darolutamide Intermediate
| Step | Starting Material | Reagent/Condition | Product | Significance |
|---|---|---|---|---|
| 1 | Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | Alkaline Hydrolysis (e.g., NaOH) | 5-acetyl-1H-pyrazole-3-carboxylic acid | Key intermediate for Darolutamide |
The reactivity of the functional groups on the pyrazole ring allows it to be used as a foundation for constructing more complex, fused heterocyclic systems. For example, related compounds like ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates can undergo reactions to form pyrazolo[3,4-d]pyridazin-7-ones. This transformation involves the reaction of the acetyl group with reagents like hydrazine (B178648), leading to the closure of a new pyridazine (B1198779) ring fused to the original pyrazole core. Such fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The Vilsmeier-Haack reagent has also been used to convert these acetyl pyrazoles into other complex heterocyclic structures.
The pyrazole carboxylate scaffold is integral to the development of other classes of therapeutic agents. For instance, related intermediates like ethyl 3-methylpyrazole-5-carboxylate are used to prepare tetrahydroisoquinoline amide-substituted phenyl pyrazoles. These compounds have been investigated as selective inhibitors of Bcl-2, an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. The synthesis involves creating an amide bond between the pyrazole carboxylic acid (derived from the ethyl ester) and a substituted tetrahydroisoquinoline moiety, demonstrating the utility of the pyrazole as a central scaffold for linking different pharmacophores.
Applications in General Organic Synthesis
Beyond its role in synthesizing specific drug molecules, this compound and similar structures are valuable tools in general organic synthesis.
The presence of multiple reaction sites on the molecule enables the synthesis of a wide array of organic compounds. The acetyl group can be converted into hydrazones, which can then be used to synthesize bipyrazoles. The pyrazole ring itself can be modified through various reactions, and the ester can be transformed into amides, hydrazides, or other functional groups, further expanding the range of accessible derivatives. This makes the pyrazole carboxylate a versatile starting point for creating libraries of compounds for screening in drug discovery and materials science.
The compound facilitates specific and strategic chemical transformations. The acetyl group provides a handle for carbon-carbon and carbon-nitrogen bond formation, while the ester allows for modifications through nucleophilic acyl substitution.
Table 2: Key Chemical Transformations
| Functional Group | Reaction Type | Reagents | Resulting Structure |
|---|---|---|---|
| Acetyl Group | Hydrazone Formation | Phenylhydrazine (B124118) | Phenylhydrazinylidene-ethyl-pyrazole |
| Acetyl Group | Cyclization | Hydrazine | Pyrazolo[3,4-d]pyridazine ring system |
| Ethyl Ester | Hydrolysis | Aqueous NaOH | Carboxylic Acid |
These transformations underscore the role of this compound as a foundational molecule, enabling chemists to build molecular complexity in a controlled and predictable manner.
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in elucidating the connectivity and chemical environment of the atoms within the ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate molecule. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been conducted, providing complementary data to construct a detailed picture of the molecular structure.
¹H NMR Spectral Analysis for Proton Environment and Connectivity
Proton NMR spectroscopy confirms the presence and arrangement of all hydrogen atoms in the molecule. The spectra, recorded in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), show distinct signals corresponding to the protons of the ethyl ester, the N-methyl group, the acetyl group, and the pyrazole (B372694) ring.
In a study by Philipova et al. (2023), the ¹H NMR spectrum in CDCl₃ displayed a triplet at approximately 1.35 ppm, characteristic of the methyl protons of the ethyl group, coupled to the adjacent methylene (B1212753) protons. medchemexpress.com These methylene protons appeared as a quartet around 4.29 ppm. The methyl protons of the acetyl group were observed as a sharp singlet at 2.53 ppm, and the N-methyl protons also presented as a singlet at 4.12 ppm. medchemexpress.com
Data from a US patent provides consistent results in DMSO-d₆, with the pyrazole ring proton observed as a singlet at 7.59 ppm. nih.gov The ethoxy group protons were identified as a quartet at 4.30 ppm and a triplet at 1.30 ppm. nih.gov The N-methyl and acetyl methyl protons were observed as singlets at 4.10 ppm and 2.54 ppm, respectively. nih.gov
These chemical shifts and splitting patterns are in complete agreement with the proposed structure, confirming the connectivity of the proton-bearing fragments of the molecule.
Interactive Data Table: ¹H NMR Chemical Shifts (δ) in ppm
| Protons | Chemical Shift (CDCl₃) medchemexpress.com | Chemical Shift (DMSO-d₆) nih.gov | Multiplicity | Coupling Constant (J) in Hz |
| Pyrazole-H | - | 7.59 | Singlet | - |
| OCH₂CH₃ | 4.29 | 4.30 | Quartet | 7.1 |
| N-CH₃ | 4.12 | 4.10 | Singlet | - |
| COCH₃ | 2.53 | 2.54 | Singlet | - |
| OCH₂CH₃ | 1.35 | 1.30 | Triplet | 7.1 |
¹³C NMR Spectral Analysis for Carbon Skeleton and Functional Groups
For 5-acetylpyrazoles like the title compound, the signal for the carbonyl carbon of the acetyl group (C=O) is typically found in the range of 189–194 ppm, while the methyl carbon of the acetyl group (CH₃) resonates at approximately 26–28 ppm. clinicaltrials.gov These values are distinct from those of the isomeric 3-acetylpyrazoles, confirming the position of the acetyl group at the C5 position of the pyrazole ring. clinicaltrials.gov The carbon atoms of the ethyl ester and the N-methyl group would also exhibit characteristic signals in the upfield region of the spectrum.
Infrared (IR) and Mass Spectrometry (MS)
IR Spectroscopy for Functional Group Identification
While a dedicated IR spectrum for the title compound is not detailed in the available resources, the work of Philipova et al. (2023) on closely related pyrazole derivatives provides expected characteristic absorption bands. For a similar pyrazole, bands corresponding to C-H stretching vibrations are observed between 3130–2929 cm⁻¹. medchemexpress.com Crucially, the presence of two carbonyl groups (the acetyl and the ester) would result in strong absorption bands in the region of 1707 cm⁻¹ for the ester C=O and around 1686 cm⁻¹ for the acetyl C=O. medchemexpress.com The region between 1560–1418 cm⁻¹ would contain signals corresponding to the C=C and C=N bond vibrations of the pyrazole ring. medchemexpress.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which serves as a definitive confirmation of the elemental composition of the molecule. A US patent reports the calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₂N₂O₃). nih.gov
Interactive Data Table: HRMS Data
| Ion | Calculated m/z |
| [C₉H₁₃N₂O₃]⁺ | 197.0921 |
This calculated value is a crucial piece of data for the unambiguous identification of the compound.
Single-Crystal X-ray Diffraction Analysis
The most definitive structural information comes from single-crystal X-ray diffraction analysis, which reveals the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound (designated as compound 7a in the study) has been determined by Philipova et al. (2023), and the crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2271049. medchemexpress.com
The analysis of the crystal structure provides precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the pyrazole ring and the relative orientations of the substituent groups. The study notes that in 5-substituted pyrazoles like the title compound, the carbonyl group of the acetyl moiety is oriented towards the methyl substituent at the N1 position of the pyrazole ring. medchemexpress.com This detailed structural information is invaluable for understanding intermolecular interactions and packing in the solid state.
While a definitive single-crystal X-ray diffraction study for this compound is not extensively documented in publicly available literature, a comprehensive structural characterization can be inferred from the analysis of closely related pyrazole derivatives and fundamental principles of structural chemistry. This section elucidates the molecule's likely solid-state structure, conformational possibilities, and the non-covalent interactions that govern its crystal packing.
1 Definitive Molecular Structure Elucidation in the Solid State
The molecular structure of pyrazole derivatives has been the subject of numerous crystallographic studies. nih.govnih.gov The core of this compound is a five-membered aromatic pyrazole ring. orientjchem.org X-ray analysis of analogous compounds confirms the planarity of this heterocyclic ring. mdpi.com The substitution at the N1 position with a methyl group fixes the tautomeric form, unlike unsubstituted pyrazoles which can exhibit tautomerism. globalresearchonline.netfu-berlin.de
Based on crystallographic data from similar pyrazole carboxylate derivatives, a hypothetical set of crystal data can be proposed. It is anticipated that the compound would crystallize in a common crystal system such as monoclinic or triclinic. nih.govmdpi.com The bond lengths and angles within the pyrazole ring are expected to be consistent with its aromatic character, showing values intermediate between single and double bonds. For instance, the N-N bond length in pyrazole derivatives is typically observed in a specific range. cambridge.org
The acetyl and ethyl carboxylate substituents will have defined orientations relative to the pyrazole ring. The C(sp²)-C(sp²) single bond connecting the acetyl group to the ring and the bond connecting the carboxylate group are expected to be relatively short due to π-electron delocalization.
Below is an interactive table presenting expected crystallographic parameters for this compound, compiled from data on analogous structures.
| Parameter | Expected Value/System | Reference/Basis |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for pyrazole derivatives. nih.govmdpi.com |
| Space Group | P2₁/c or P-1 | Frequently observed for related heterocyclic compounds. nih.govmdpi.com |
| N1-N2 Bond Length (Å) | 1.34 - 1.38 | Typical for N-substituted pyrazoles. cambridge.org |
| C=O (Acetyl) Bond Length (Å) | ~1.22 | Standard carbonyl bond length. |
| C=O (Ester) Bond Length (Å) | ~1.21 | Standard ester carbonyl bond length. |
| Pyrazole Ring | Planar | Aromatic nature of the pyrazole ring. orientjchem.org |
2 Conformational Analysis and Tautomerism Studies
For this compound, the N1-methyl substitution precludes the annular tautomerism commonly observed in N-unsubstituted pyrazoles. nih.gov The structural analysis, therefore, focuses on the conformational isomers arising from the rotation around the single bonds connecting the substituents to the pyrazole ring.
The two main points of conformational flexibility are the orientation of the acetyl group and the ethyl carboxylate group.
Acetyl Group Conformation: Due to conjugation between the carbonyl group and the pyrazole π-system, the acetyl group is expected to be largely coplanar with the heterocyclic ring. This planarity maximizes electronic delocalization. Two planar conformations are possible: one where the carbonyl oxygen is oriented towards the N1-methyl group and another where it is directed away. Steric hindrance would likely favor the latter conformation.
Ethyl Carboxylate Group Conformation: Similarly, the carboxylate group tends to be coplanar with the pyrazole ring to facilitate conjugation. nih.gov Studies on related pyrazole esters have shown a preference for this coplanarity. nih.gov The ethyl group of the ester introduces further conformational possibilities. The orientation around the O-CH₂ bond is typically described by a syn- or anti-periplanar conformation relative to the carbonyl group.
Keto-enol tautomerism involving the acetyl group is a theoretical possibility. However, in the solid state and in non-polar solvents, the keto form is overwhelmingly favored for simple acetyl-substituted heterocycles. The stability of the aromatic pyrazole ring strongly disfavors the formation of an enol that would disrupt this aromaticity. researchgate.net
3 Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The nature of intermolecular interactions is critical in determining the crystal packing of the molecule. Since this compound lacks strong hydrogen bond donors like N-H or O-H groups, its solid-state architecture is governed by weaker interactions.
Hydrogen Bonding: The absence of an N-H group prevents the formation of the strong N-H···N hydrogen bonds that are characteristic of many 1H-pyrazole crystal structures. mdpi.com However, the oxygen atoms of the acetyl and carboxylate groups are effective hydrogen bond acceptors. This allows for the formation of weak C-H···O hydrogen bonds, where activated C-H donors (such as those on the pyrazole ring or the methyl groups) interact with the carbonyl oxygen atoms. These interactions, although weak, can play a significant role in stabilizing the crystal lattice.
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions. In the crystal structures of many pyrazole derivatives, molecules are arranged in stacks where the pyrazole rings of adjacent molecules are parallel and offset. This offset stacking arrangement is a common motif for aromatic systems, minimizing electrostatic repulsion while maximizing attractive van der Waals forces.
The interplay of these weak interactions dictates the final three-dimensional arrangement of the molecules in the crystal.
| Interaction Type | Donor | Acceptor | Expected Importance |
|---|---|---|---|
| Hydrogen Bonding | C-H (ring, methyl, ethyl) | C=O (acetyl, ester) | Moderate; contributes to lattice stability. |
| π-π Stacking | Pyrazole Ring π-system | Pyrazole Ring π-system | Significant; likely to influence molecular stacking. |
| Van der Waals Forces | All atoms | All atoms | High; major contribution to overall packing energy. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations have been performed for ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate, specifically using the B3LYP functional with the 6-31++G(d,p) basis set. researchgate.net This level of theory is widely used and has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. The calculations encompass geometry optimization, analysis of molecular orbitals, and the study of charge distribution.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles that define its structure. Analysis of the electronic structure provides insights into the distribution of electrons within the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-31++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | Data not available in search results | N2-N1-C5 | Data not available in search results |
| N1-C5 | Data not available in search results | N1-C5-C4 | Data not available in search results |
| C4-C5 | Data not available in search results | C5-C4-C3 | Data not available in search results |
| C3-C4 | Data not available in search results | C4-C3-N2 | Data not available in search results |
| N2-C3 | Data not available in search results | C3-N2-N1 | Data not available in search results |
| C5-C(Acetyl) | Data not available in search results | C(Acetyl)-O(Acetyl) | Data not available in search results |
| C3-C(Carboxylate) | Data not available in search results | C(Carboxylate)-O(Ester) | Data not available in search results |
(Note: Specific values are found in the cited literature and its supplementary materials.)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. DFT calculations provide energies and visualizations of these orbitals.
Table 2: Calculated FMO Energies and Related Parameters for this compound (B3LYP/6-31++G(d,p))
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO (EHOMO) | Data not available in search results |
| Energy of LUMO (ELUMO) | Data not available in search results |
| HOMO-LUMO Energy Gap (ΔE = ELUMO - EHOMO) | Data not available in search results |
(Note: Specific values are found in the cited literature and its supplementary materials.)
Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
(Note: Specific donor-acceptor interactions and their stabilization energies are detailed in the cited literature.)
Vibrational and Electronic Spectral Predictions
Computational methods are also invaluable for predicting the spectral properties of molecules. By calculating the vibrational frequencies and electronic transition energies, theoretical spectra can be generated that aid in the interpretation of experimental data.
Theoretical vibrational analysis based on DFT calculations can predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes. These calculations are performed on the optimized geometry of the molecule. The predicted wavenumbers often correspond well with experimental FT-IR and Raman spectra, helping to assign specific absorption bands and peaks to the vibrations of functional groups within the molecule, such as the C=O stretching of the acetyl and carboxylate groups, and the various vibrations of the pyrazole (B372694) ring.
Table 4: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| C=O Stretch (Acetyl) | Data not available in search results |
| C=O Stretch (Ester) | Data not available in search results |
| C-N Stretch (Ring) | Data not available in search results |
| C-H Stretch (Methyl) | Data not available in search results |
| Pyrazole Ring Vibrations | Data not available in search results |
(Note: A comprehensive list of predicted frequencies and their assignments is typically provided in the supplementary materials of the cited research.)
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis helps to identify the nature of the electronic transitions, such as n→π* or π→π*, by examining which molecular orbitals are involved in the excitation (e.g., transitions from the HOMO to the LUMO).
Table 5: Predicted Electronic Absorption Wavelengths and Oscillator Strengths
| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
(Note: Specific values for the electronic transitions are found in the cited literature.)
Molecular Modeling and Docking Studies
Computational chemistry has emerged as a powerful tool in the study of pyrazole derivatives, offering insights into their structural and functional properties at a molecular level. eurasianjournals.com Techniques such as molecular modeling and docking are instrumental in predicting how these compounds interact with biological targets, which is crucial for drug discovery and development. eurasianjournals.com
Investigation of Ligand-Target Interactions at a Molecular Level
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the broader class of pyrazole derivatives has been the subject of numerous computational investigations to understand their binding modes with various biological targets. nih.govnih.gov These studies are fundamental in rational drug design, allowing for the prediction of binding affinities and the nature of interactions between a ligand and a protein's active site. eurasianjournals.com
Molecular docking simulations for pyrazole derivatives typically reveal key interactions such as hydrogen bonding, hydrophobic interactions, and sometimes pi-pi stacking or arene-cation interactions, depending on the substituents and the target protein's active site residues. jst.go.jpmui.ac.ir For instance, in studies of pyrazole derivatives as potential enzyme inhibitors, the pyrazole core often acts as a scaffold, positioning functional groups to interact with specific amino acid residues. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a feature that enhances their ability to bind with biological targets. researchgate.net
In the context of anticancer research, various pyrazole derivatives have been docked against protein kinases and other targets. nih.gov These studies help in understanding the structure-activity relationships (SAR), where modifications to the pyrazole scaffold lead to changes in binding affinity and biological activity. nih.gov For a compound like this compound, the acetyl and carboxylate groups would be expected to play a significant role in forming hydrogen bonds or electrostatic interactions within a target's binding pocket.
Table 1: Representative Ligand-Target Interactions for Pyrazole Derivatives from Docking Studies
| Interaction Type | Interacting Groups on Pyrazole Derivative | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygen, Pyrazole nitrogen | Serine, Threonine, Arginine, Lysine |
| Hydrophobic Interactions | Phenyl rings, Alkyl chains | Leucine, Valine, Isoleucine, Phenylalanine |
| Pi-Pi Stacking | Aromatic rings on substituents | Phenylalanine, Tyrosine, Tryptophan |
| Arene-Cation | Aromatic rings on substituents | Lysine, Arginine |
Note: This table is illustrative of common interactions observed for the pyrazole class of compounds and is not based on specific data for this compound.
Adsorption Mechanism Studies (e.g., corrosion inhibition, focusing on molecular interaction)
Theoretical studies, particularly using Density Functional Theory (DFT), are employed to investigate the adsorption mechanisms of organic molecules, including pyrazole derivatives, onto metal surfaces for applications like corrosion inhibition. researchgate.net These studies analyze the molecular structure and electronic properties to predict how a molecule will interact with a surface.
The adsorption of a pyrazole derivative onto a metal surface can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation). DFT calculations can elucidate the preferred mode of interaction. The heteroatoms in the pyrazole ring (nitrogen) and the oxygen atoms in the acetyl and carboxylate groups of this compound are expected to be key centers for interaction with metal surfaces. These atoms possess lone pairs of electrons that can be donated to the vacant d-orbitals of the metal, forming coordinate bonds.
Quantum chemical parameters calculated through DFT, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ), are used to predict the efficiency of corrosion inhibitors. A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. A small energy gap generally implies higher reactivity and thus better inhibition efficiency.
Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies
| Parameter | Significance in Adsorption |
|---|---|
| EHOMO | Electron-donating ability of the molecule |
| ELUMO | Electron-accepting ability of the molecule |
| ΔE (Energy Gap) | Reactivity of the inhibitor molecule |
| Dipole Moment (μ) | Polarity of the molecule and influence on adsorption |
| Mulliken Charges | Identification of active centers for adsorption |
Note: The values for these parameters are specific to each molecule and the computational method used. This table outlines the general significance of these parameters.
Mechanistic Insights from Computational Simulations
Computational simulations provide a powerful lens to understand the intricate details of chemical reactions, including the formation of pyrazole derivatives.
Elucidation of Reaction Pathways and Transition States
The synthesis of pyrazole rings can proceed through various mechanistic pathways, and computational studies are instrumental in elucidating these pathways and identifying the associated transition states. acs.org For the formation of substituted pyrazoles, such as this compound, a common synthetic route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. researchgate.netnih.gov
DFT calculations can be used to model the reaction steps, including nucleophilic attack, cyclization, and dehydration. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energies for different steps and the identification of the rate-determining step.
For instance, in the reaction of a β-ketoester with a hydrazine, computational studies can help to predict the regioselectivity of the initial nucleophilic attack and the subsequent cyclization, which determines the final substitution pattern on the pyrazole ring. researchgate.net The calculated transition state structures provide a snapshot of the molecular geometry at the peak of the energy barrier, offering valuable insights into the bonding changes that occur during the reaction. While specific studies on the synthesis of this compound were not found, the general mechanisms of pyrazole formation are well-studied computationally. mdpi.com
Table 3: Typical Steps in Pyrazole Synthesis Investigated by Computational Methods
| Reaction Step | Computational Information Obtained |
|---|---|
| Nucleophilic Attack | Activation energy, Regioselectivity |
| Intramolecular Cyclization | Transition state geometry, Energy barrier |
| Dehydration | Energetics of water elimination |
| Tautomerization | Relative stability of tautomers |
Note: This table represents the general application of computational chemistry to the study of pyrazole synthesis and is not based on a specific study of this compound.
Structure Activity Relationship Sar Studies in Chemical Biology
Correlation of Molecular Structure with In Vitro Biological Mechanisms
The in vitro biological effects of pyrazole (B372694) derivatives are governed by the interplay of their functional groups. The electronic and steric properties of substituents on the pyrazole ring can significantly alter the molecule's polarity, lipophilicity, and ability to form specific interactions with biological macromolecules, leading to a wide spectrum of activities.
The pyrazole scaffold is a key component in many compounds with significant antimicrobial properties. The specific substituents on the ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate molecule are expected to modulate this activity based on established SAR principles for this class of compounds. The presence of electron-withdrawing groups, such as the acetyl and ethyl carboxylate moieties, is often associated with enhanced antimicrobial efficacy.
Research on various pyrazole derivatives has demonstrated that:
Electron-withdrawing groups: The presence of groups like nitro (-NO2), cyano (-CN), or acyl groups (like the acetyl group at C5) on the pyrazole ring or on phenyl rings attached to it can increase antimicrobial activity. For instance, studies on pyrazole-clubbed pyrimidine series showed that compounds with electron-withdrawing substituents exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). acs.org Similarly, the introduction of a 5-(4-nitrophenyl)furan substituent, a strong electron-withdrawing group, into a pyrazole structure resulted in compounds with pronounced effects on S. aureus and E. coli. biointerfaceresearch.com The acetyl and ethyl carboxylate groups in this compound are both electron-withdrawing, suggesting a potential for antibacterial and antifungal action.
Halogen substituents: The incorporation of halogens like chlorine or fluorine onto aryl rings attached to the pyrazole nucleus often leads to a significant increase in antibacterial and antifungal potency. nih.govresearchgate.net Dichloro- and trichloro- pyrazole derivatives, for example, have shown outstanding antimicrobial effects. meddocsonline.org
N-1 Substituent: The nature of the substituent at the N-1 position also plays a role. While many potent antimicrobial pyrazoles feature an aryl group at this position, the presence of a smaller alkyl group like the methyl group in this compound can also confer activity. Studies on pyrazole-3-carboxylic acids have shown that a 1-benzyl-5-methyl substitution pattern results in dose-dependent antifungal activity. researchgate.net
Selectivity: The substitution pattern can influence the spectrum of activity. For example, in one series of pyrazoline derivatives, compounds with electron-withdrawing chlorine showed better activity against Gram-negative strains, particularly E. coli, while electron-releasing groups were inactive against Gram-positive strains but active against E. coli. tandfonline.com
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against different microbial strains, illustrating the influence of substituents.
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazolyl–benzimidazole with -Cl group | A. niger | Potent Activity | nih.gov |
| 5-amino-1H-pyrazole-amide derivative | S. aureus | 16 | meddocsonline.org |
| Pyrazoline with -Cl substituent | E. coli | Good Activity | tandfonline.com |
| Pyrazoline with -F substituent | B. subtilis | Moderate Activity | tandfonline.com |
| Unsubstituted pyrazole-clubbed pyrazoline | MRSA | Good Activity | acs.org |
| Acetyl-substituted pyrazole-clubbed pyrazoline | MRSA | Reduced Activity | acs.org |
Many pyrazole derivatives exhibit antioxidant activity by scavenging free radicals, a property that is highly dependent on their chemical structure. nih.gov The antioxidant potential is often linked to the ability of the molecule to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
Key structural features influencing antioxidant activity include:
Hydrogen-donating groups: The presence of phenolic hydroxyl (-OH) or amine (-NH) groups on the pyrazole scaffold or on aryl substituents is a primary determinant of radical scavenging ability. These groups can readily donate a hydrogen atom, and their presence generally confers potent antioxidant properties.
Electron-donating groups: Substituents that can donate electrons, such as methoxy (-OCH3) or alkyl groups, can stabilize the resulting radical cation after electron donation, thereby enhancing antioxidant capacity. researchgate.net
Mechanism of Action: Theoretical studies suggest that pyrazole derivatives primarily act as antioxidants via the hydrogen atom transfer (HAT) mechanism rather than sequential electron transfer proton transfer (SETPT). researchgate.net
For this compound, the molecule lacks classical hydrogen-donating groups like hydroxyl or amino functions. Furthermore, the acetyl and ethyl carboxylate groups are electron-withdrawing, which would tend to decrease the electron density on the pyrazole ring and make it a less effective electron donor. Therefore, based on general SAR principles, this specific compound is not expected to be a potent primary antioxidant, although it may possess some activity. Studies on related structures have shown that pyrazole-thiazole hybrids and curcumin-pyrazole analogs possess notable antioxidant activities, often attributed to other parts of the molecule or a synergistic effect of the entire structure. nih.gov
The table below shows the radical scavenging activity (IC50) for different pyrazole derivatives, highlighting the impact of various functional groups.
| Compound/Substituent | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Thienyl-pyrazole with -OCH3 group (5g) | DPPH Scavenging | 0.245 | nih.gov |
| Thienyl-pyrazole with -OH group (5h) | DPPH Scavenging | 0.284 | nih.gov |
| Ascorbic Acid (Standard) | DPPH Scavenging | 0.483 | nih.gov |
| 5-aminopyrazolyl acylhydrazone | ROS Formation Inhibition | Higher than N-acetylcysteine | nih.gov |
The pyrazole ring is a cornerstone of many anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib. ijpsjournal.comnih.gov The anti-inflammatory action of pyrazole derivatives is primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
The SAR for anti-inflammatory pyrazoles reveals that:
COX-2 Selectivity: For diaryl-substituted pyrazoles like Celecoxib, the presence of a sulfonamide (-SO2NH2) or a similar group on one of the phenyl rings is crucial for selective binding to the COX-2 isoenzyme's secondary pocket.
Substituents on Aryl Rings: The nature and position of substituents on aryl rings attached to the pyrazole core significantly modulate anti-inflammatory potency and COX-2 selectivity. Electron-withdrawing groups, such as trifluoromethyl (-CF3), often enhance activity. mdpi.com
Non-Aryl Pyrazoles: Even without the classic diaryl substitution pattern, other pyrazole derivatives can exhibit anti-inflammatory effects. The activity is influenced by the substituents at various positions of the pyrazole core. For instance, some 1H-pyrazole scaffolds have shown significant anti-inflammatory and analgesic potential with reduced ulcerogenic risk. mdpi.com The anti-inflammatory mechanism may also involve the modulation of cytokines like TNF-α and interleukins or the suppression of the NF-κB signaling pathway. ijpsjournal.com
Given its structure, this compound lacks the typical features of a selective COX-2 inhibitor (e.g., the p-sulfonamidophenyl group). However, it may still interact with the COX active site or other inflammatory targets. The ester and acetyl groups could potentially engage in interactions within the enzyme's binding pocket. Some pyrazoline derivatives have been found to be potent inhibitors of lipoxygenase, another key enzyme in inflammation. nih.gov
| Compound/Substituent | Target/Assay | Activity (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | IC50 = 0.02 µM | ijpsjournal.com |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-1 | IC50 = 4.5 µM | ijpsjournal.com |
| Pyrazolo-pyrimidine derivative | COX-2 | IC50 = 0.015 µM | ijpsjournal.com |
| Pyrazoline derivative (2g) | Lipoxygenase | IC50 = 80 µM | nih.gov |
| 1-Methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole | Anti-inflammatory | Most potent in series | mdpi.com |
Molecular Mechanism of Action in Biological Systems (In Vitro Context)
The biological effects of a compound are initiated by its physical interaction with specific molecular targets within a biological system. The functional groups on this compound are poised to engage in various non-covalent interactions that govern its binding affinity and specificity for these targets.
Based on the SAR of analogous compounds, pyrazole derivatives can interact with a wide range of biological targets.
Enzymes: This is the most common class of targets for pyrazoles.
Cyclooxygenases (COX-1/COX-2): As discussed, this is a primary target for anti-inflammatory pyrazoles. ijpsjournal.com
Lipoxygenases (LOX): An alternative target for anti-inflammatory action. nih.gov
Carbonic Anhydrase (CA): Pyrazole-sulfonamide derivatives are known to be potent inhibitors of CA isoenzymes, with the sulfonamide group interacting directly with the zinc ion in the active site. nih.gov
Kinases: A vast number of pyrazole-containing drugs are kinase inhibitors, targeting enzymes involved in cell signaling pathways relevant to cancer and inflammation. ingentaconnect.com
Bacterial Enzymes: In an antimicrobial context, pyrazoles may target essential bacterial enzymes like DNA gyrase. ingentaconnect.com
Receptors: Pyrazole derivatives can also act as antagonists or agonists at various receptors, although this is less common than enzyme inhibition.
For this compound, potential targets would most likely be enzymes where the carbonyl groups of the acetyl and ester functions can act as key binding elements, possibly forming hydrogen bonds within an active site.
Molecular recognition is the foundation of a drug's mechanism of action, driven by specific interactions between the ligand and its target. The functional groups of this compound each play a distinct role.
Ethyl Carboxylate Group (-COOEt): This group is a significant contributor to molecular interactions.
Hydrogen Bonding: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The ether-like oxygen (-O-) can also accept a hydrogen bond. These interactions can anchor the molecule within the active site of a target protein.
Acetyl Group (-COCH3): Similar to the carboxylate group, the carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor, providing another critical point of interaction with the biological target.
N-Methyl Group (-CH3): The methyl group at the N-1 position primarily influences the molecule's steric profile and lipophilicity. It can engage in favorable van der Waals interactions within hydrophobic pockets of an enzyme or receptor. Its presence also blocks the N-1 position from acting as a hydrogen bond donor, which can be crucial for selectivity towards certain targets. Studies on CYP2E1 enzyme inhibition have shown that the presence and position of a methyl group on the pyrazole ring significantly improve binding affinity compared to the unsubstituted pyrazole. nih.gov
Design Principles for Pyrazole Derivatives based on SAR
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. For the pyrazole class of heterocyclic compounds, SAR provides crucial insights into how chemical structure correlates with biological activity. nih.gov Pyrazole derivatives are a significant scaffold in drug discovery, demonstrating a wide range of pharmacological activities. ias.ac.in The versatility of the pyrazole ring allows for various substitution patterns, enabling fine-tuning of a molecule's properties to achieve desired therapeutic effects. nih.govresearchgate.net These design principles are applicable to specific molecules like this compound, providing a framework for its potential modification and optimization.
Optimizing Molecular Structure for Enhanced Potency and Selectivity
The optimization of a lead compound aims to maximize its interaction with the biological target, thereby increasing potency, while minimizing off-target effects to enhance selectivity. For pyrazole derivatives, this is achieved by systematically modifying the substituents at various positions of the pyrazole core. nih.gov
Key strategies for optimizing potency and selectivity include:
Substitution at the Pyrazole Ring: The potency and selectivity of pyrazole-based compounds can be significantly altered by introducing different functional groups on the pyrazole nucleus. nih.gov For instance, in the development of inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), a pyrazole screening hit with micromolar potency was optimized to derivatives with low nanomolar potency. nih.gov This was achieved by creating libraries of substituted pyrazole amide analogues, which led to a 200-fold improvement in potency for the lead compound. nih.gov The nature of the substituent (e.g., alkyl, aryl, halogen) and its position (C3, C4, C5, and N1) can influence binding affinity to the target protein through various interactions like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov
Scaffold Hopping and Rigidification: In some cases, a 'scaffold hopping' approach is used to replace a flexible chemical structure with a more rigid one, like the pyrazole core, to improve binding affinity. scispace.com The introduction of different lipophilic moieties at the N-substitution position can influence binding affinity; for example, introducing methyl or phenyl groups on a 3,5-diphenylpyrazole core resulted in a 4 to 6-fold decrease in activity against meprin α and β, indicating that unsubstituted N-positions can be favorable for certain targets. scispace.com
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, which can lead to improved potency, selectivity, or metabolic stability. For example, replacing an ester group, such as the ethyl carboxylate in this compound, with a more stable amide or a hydrazide can alter the compound's interaction with its target and improve its pharmacological profile. nih.gov
The following table illustrates how modifications to a generic pyrazole scaffold can influence inhibitory potency, based on findings from studies on TNAP inhibitors.
| Compound | Modification from Lead Compound (1) | IC50 (μM) for TNAP |
| Lead Pyrazole (1) | N/A | 0.98 |
| Derivative (2) | 2,4-dichlorophenyl ester | 0.50 |
| Derivative (4) | Pyrrolidine amide analogue | 0.50 |
| Optimized Compound (9v) | Pyrazole amide derivative | 0.005 (5 nM) |
This table is a representation of data presented in a study on pyrazole derivatives as TNAP inhibitors to demonstrate optimization principles. nih.gov
Strategies for Modulating Biological Membrane Permeability
Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity (often measured as LogP) is crucial for membrane permeability. Highly lipophilic compounds may become trapped in the lipid bilayer, while highly hydrophilic compounds may not be able to enter it. The substituents on the pyrazole ring can be modified to achieve an optimal LogP value. For example, adding halogen atoms can increase lipophilicity and influence metabolic stability. researchgate.net Conversely, incorporating polar groups like hydroxyl or amino groups can increase water solubility. nih.gov
Masking Polar Groups: Prodrug strategies can be employed to temporarily mask polar functional groups that hinder membrane transport. For instance, an ester or an amide can be used to cap a carboxylic acid or an amine, respectively. Once the compound crosses the cell membrane, cellular enzymes can cleave the masking group to release the active drug.
Conjugation with Permeability-Enhancing Moieties: Another approach is to conjugate the drug molecule with moieties that can enhance its transport across membranes. This can include conjugation with lipids, such as fatty acids or cholesterol, which can improve cellular internalization. nih.gov
Utilizing Carrier-Mediated Transport: Some drug molecules can be designed to be recognized by and transported across membranes via specific transporter proteins. This often involves incorporating structural motifs that mimic the natural substrates of these transporters.
These strategies provide a toolkit for medicinal chemists to rationally design and modify pyrazole derivatives like this compound to not only enhance their potency and selectivity but also to ensure they can reach their intended biological target within the body. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., acetylacetone derivatives), followed by acetylation. Key steps include:
- Cyclization : Use ethanol or acetonitrile as solvents with acidic catalysts (e.g., HCl) to promote ring closure .
- Acetylation : Introduce the acetyl group via nucleophilic substitution or Friedel-Crafts acylation, optimizing stoichiometry to avoid over-acylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .
Q. Which spectroscopic techniques are critical for structural characterization, and how are ambiguities resolved?
- Methodological Answer :
- 1H/13C NMR : Identify substituents (e.g., acetyl CH3 at ~2.5 ppm, ester carbonyl at ~165-170 ppm). Overlapping peaks in pyrazole rings can be resolved using 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Confirm ester (C=O at ~1720 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns . Conflicting data are addressed by cross-referencing multiple techniques .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Enzyme Inhibition : Kinetics assays (e.g., COX-2 inhibition for anti-inflammatory potential) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during acetylation?
- Methodological Answer :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency while reducing ester hydrolysis .
- Temperature Control : Maintain 0–5°C during acetyl chloride addition to prevent exothermic side reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require shorter reaction times to avoid degradation .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with bioactivity data .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .
Q. How can low crystallinity issues be resolved for X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) via solvent evaporation to improve crystal packing .
- Temperature Gradients : Slow cooling (0.1°C/min) in ethanol/water mixtures promotes ordered crystal growth .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Cell Line Authentication : Ensure cell lines (e.g., HEK293) are mycoplasma-free and genetically validated .
Q. How does the acetyl group’s electronic nature influence reactivity compared to other substituents?
- Methodological Answer :
- Electron-Withdrawing Effects : The acetyl group reduces pyrazole ring electron density, directing electrophilic substitution to the 4-position. Compare with chloro or formyl groups using Hammett plots .
- Steric Effects : Bulkier substituents (e.g., phenyl vs. acetyl) hinder nucleophilic attack at the ester carbonyl, quantified via kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
